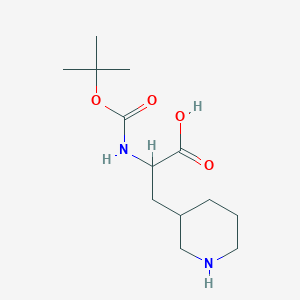

2-(Boc-amino)-3-(piperidin-3-yl)propionic acid

CAS No.:

Cat. No.: VC13308613

Molecular Formula: C13H24N2O4

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H24N2O4 |

|---|---|

| Molecular Weight | 272.34 g/mol |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-3-ylpropanoic acid |

| Standard InChI | InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17) |

| Standard InChI Key | GETPKHLMTQAZSX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC(CC1CCCNC1)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1CCCNC1)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines three critical components:

-

A piperidine ring at position 3, contributing rigidity and hydrophobic interactions.

-

A Boc-protected amino group at position 2, enabling selective deprotection during synthesis.

-

A propionic acid backbone, which facilitates integration into peptide chains .

The stereochemistry at the α-carbon (position 2) is preserved during synthesis, ensuring enantiomeric purity critical for biological activity .

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 272.34 g/mol | |

| Boiling Point | Not reported | – |

| LogP (Partition Coefficient) | Estimated 2.47 (similar analogs) | |

| Water Solubility | Low (hydrophobic piperidine) |

The Boc group enhances solubility in organic solvents, while the piperidine ring’s hydrophobicity dictates membrane permeability in drug candidates.

Synthesis and Manufacturing

Key Synthetic Routes

The primary method involves nucleophilic substitution of chiral triflate esters with Boc-protected aminopiperidines :

-

Triflate Ester Formation: (R)- or (S)-2-hydroxypropionic acid esters are converted to triflate intermediates using trifluoromethanesulfonic anhydride .

-

Nucleophilic Displacement: Boc-aminopiperidine attacks the triflate ester, inverting configuration at the α-carbon (SN2 mechanism) .

-

Deprotection and Functionalization: The Boc group is selectively removed under acidic conditions (e.g., HCl/dioxane) for further coupling.

This method achieves yields of 48–81% with high enantiomeric excess (>98% ee) .

Optimization Strategies

-

Solvent Systems: Polar aprotic solvents (e.g., DMF) improve reaction rates .

-

Temperature Control: Reactions proceed at 0–25°C to minimize racemization .

-

Catalysis: Lewis acids like ZnCl₂ enhance nucleophilicity of aminopiperidines .

Applications in Medicinal Chemistry

Peptide Synthesis

The compound serves as a conformationally restricted amino acid in peptides, mimicking natural residues while enhancing metabolic stability. For example:

-

Dipeptide Synthesis: Coupling with L-phenylalanine ethyl ester using HATU/DIPEA yields Boc-protected dipeptides (59% yield) .

-

Enzyme-Resistant Analogues: Incorporation into neuropeptide Y analogs reduces proteolytic degradation.

Drug Design

Piperidine moieties contribute to CNS permeability, making derivatives viable for neurological targets:

-

Dopamine Receptor Modulators: Structural analogs show nanomolar affinity for D₂ receptors.

-

Kinase Inhibitors: The piperidine ring occupies hydrophobic pockets in ATP-binding sites.

Industrial and Regulatory Considerations

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume